N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of new drugs and biologically active agents .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroanalytical methods, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the specific substituents present on the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques. These properties would depend on the specific structure of the compound .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared to standard reference drugs, and their potency was evaluated both in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation, to synthesize these derivatives. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.
Diverse Biological Activities
Thiazole-based compounds, including benzothiazoles, exhibit diverse biological effects. Researchers have explored their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents. The unique scaffold of benzothiazoles allows for modification and optimization to minimize side effects while enhancing therapeutic efficacy .
Anti-Inflammatory Properties
Specific benzothiazole derivatives have demonstrated anti-inflammatory activity. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides were synthesized and evaluated. Compounds with a methoxy group at the sixth position in the benzothiazole ring showed excellent COX-2 selectivity and inhibition of albumin denaturation .
Amide Synthesis
The compound’s synthesis often involves amide formation. One common method employs N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to couple amines with carboxylic acids, yielding amides .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The inhibitory concentrations of these molecules have been compared with standard reference drugs, and they have shown better inhibition potency against M. tuberculosis .
Biochemical Pathways
tuberculosis, thereby inhibiting its growth .
Result of Action
tuberculosis, indicating their potential as anti-tubercular agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S.ClH/c1-4-10-6-5-7-11-12(10)15-13(17-11)14-8-9-16(2)3;/h5-7H,4,8-9H2,1-3H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWNQAGQAAJFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCCN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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